molecular formula C17H28O3 B1247558 (2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone

(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone

Cat. No. B1247558
M. Wt: 280.4 g/mol
InChI Key: ZPVUPRFPDITERC-XKOQRQEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone is an alicyclic ketone that is cyclohexanone in which the pro-S hydrogens at positions 2, 3, and 4 are substituted by methoxy, (2E)-6-methylhept-2-en-2-yl, and acetyl groups, respectively. It has a role as an angiogenesis inhibitor. It derives from a fumagalone.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of C-alpha-galactosides: A method involving photoinduced electron transfer from Et(3)N to generate 3-hydroxycyclohexanone derivatives, applied in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, has been demonstrated (Cossy et al., 1995).
  • Characterization and Spectroscopic Properties: A study on (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone, focusing on crystallography and spectral studies, reveals insights into its structure and interactions (Wei et al., 2011).

Chemical Transformations and Reactions

  • Role in Metal Hydride Reductions: The compound demonstrates steric hindrance similar to a methyl group in reductions, influencing the chelate complex formation in zinc borohydride reductions (Senda et al., 1996).
  • Formation of Carbocycles: Treatment with acetate ion produces unsaturated, branched, six-membered carbocyclic compounds, showcasing its utility in organic synthesis (Kiely et al., 1983).

Pharmaceutical and Biological Applications

  • Antimicrobial and Antioxidant Activity: Some derivatives of the compound exhibit moderate antifungal activity, suggesting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
  • Cytotoxic Evaluation in Cancer Research: Synthesized derivatives of the compound have been evaluated for cytotoxic activity in human breast cancer cell lines, indicating its relevance in cancer research (Mahdavi et al., 2016).

properties

Product Name

(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

(2S,3S,4S)-4-acetyl-2-methoxy-3-[(E)-6-methylhept-2-en-2-yl]cyclohexan-1-one

InChI

InChI=1S/C17H28O3/c1-11(2)7-6-8-12(3)16-14(13(4)18)9-10-15(19)17(16)20-5/h8,11,14,16-17H,6-7,9-10H2,1-5H3/b12-8+/t14-,16-,17-/m1/s1

InChI Key

ZPVUPRFPDITERC-XKOQRQEVSA-N

Isomeric SMILES

CC(C)CC/C=C(\C)/[C@@H]1[C@H](CCC(=O)[C@H]1OC)C(=O)C

Canonical SMILES

CC(C)CCC=C(C)C1C(CCC(=O)C1OC)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 2
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 3
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 4
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 5
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 6
(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone

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